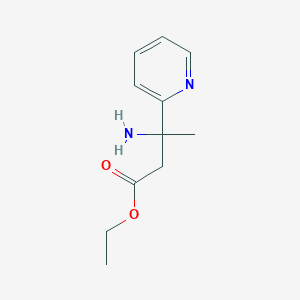

Ethyl 3-amino-3-(pyridin-2-yl)butanoate

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-pyridin-2-ylbutanoate |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-6-4-5-7-13-9/h4-7H,3,8,12H2,1-2H3 |

InChI Key |

RJAFXOKLHPQVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-amino-3-(pyridin-2-yl)butanoate

General Synthetic Approaches

The synthesis of this compound typically involves:

- Michael addition or conjugate addition of 2-aminopyridine derivatives to α,β-unsaturated esters (e.g., ethyl acrylate or derivatives).

- Catalytic hydrogenation or reduction steps to introduce or stabilize amino groups.

- Cross-coupling reactions such as Heck or Suzuki-Miyaura couplings using halogenated pyridine intermediates.

- Radical or nucleophilic substitution on pyridine rings with amino or ester functionalities.

Specific Reported Methods

Michael Addition of 2-Aminopyridine to Ethyl Acrylate

One robust method involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate under acidic catalysis and elevated temperature, as described in a Chinese patent (CN104926717A):

- Reagents: 2-Aminopyridine and ethyl acrylate

- Catalyst: Trifluoromethanesulfonic acid

- Solvent: Anhydrous ethanol

- Conditions: Nitrogen atmosphere, oil bath heating at 120–160°C for 16–20 hours

- Work-up: Washing with organic solvents, concentration under reduced pressure, recrystallization

- Yield: Approximately 30–52% overall, with some steps reaching up to 92% yield in intermediates

- Advantages: Simple, cost-effective, environmentally friendly, and scalable

This method generates Ethyl 3-(pyridin-2-ylamino)propanoate, a close analog to the target compound, and can be adapted for the butanoate derivative by modifying the ester chain length or substituents.

Radical and Palladium-Catalyzed Coupling Methods

A radical synthesis approach reported by the Royal Society of Chemistry involves:

- Starting materials: 6-iodopyridin-3-amine and methyl 2-(di(tert-butoxycarbonyl)amino)acrylate

- Reaction: Radical addition under mild conditions to form protected amino acid esters

- Work-up: Silica gel purification, solvent extractions

- Yields: High yields (~95%) for protected intermediates

- Notes: This method allows for the introduction of heteroaryl groups and amino functionality with good stereochemical control

Although this method is more complex, it offers a practical and scalable route to protected amino esters, which can be deprotected to yield this compound analogs.

Catalytic Hydrogenation of N-Oxide Intermediates

The same patent (CN104926717A) describes a multi-step synthesis involving:

- Preparation of 2-chloropyridine N-oxide (yield 87%)

- Reaction with β-alanine carbethoxy hydrochloride to form N-oxide intermediates (yield 70%)

- Final Pd/C catalytic hydrogenation to remove the N-oxide and yield the amino ester (yield 92%)

- Total process time approximately 100 hours with overall yield ~52%

This multi-step route is more time-consuming but provides high purity and yield of the amino ester product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Michael Addition (Patent CN104926717A) | 2-Aminopyridine, Ethyl acrylate | 120–160°C, 16–20 h, TfOH catalyst | 30–52 (overall) | Simple, low cost, scalable, eco-friendly | Moderate yield, long reaction time |

| Radical Synthesis (RSC Publication) | 6-Iodopyridin-3-amine, Protected acrylate | Mild, room temp to moderate heat | ~95 (protected) | High yield, stereocontrol, scalable | Requires protection/deprotection steps |

| Catalytic Hydrogenation of N-Oxide | N-oxide intermediates, Pd/C catalyst | Hydrogenation, ~100 h total | ~52 (overall) | High purity, well-defined intermediates | Time-consuming, multi-step |

Analytical and Process Considerations

- Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from ethyl acetate is common.

- Characterization: ¹H and ¹³C NMR, IR spectroscopy (notably C=O stretch ~1680 cm⁻¹, NH₂ stretch ~3300–3500 cm⁻¹), and mass spectrometry confirm structure and purity.

- Safety: Reactions involving trifluoromethanesulfonic acid require careful handling due to corrosiveness; inert atmosphere recommended to avoid oxidation.

- Scalability: Industrial scale-up favors the Michael addition approach due to simpler equipment and lower cost, despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-2-yl)butanoate can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-2-yl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Mthis compound

This methyl ester analog (Ref: 10-F653170) has been discontinued by suppliers, as noted in CymitQuimica’s catalog . Key differences include:

- Ester Group Impact : The ethyl variant likely exhibits higher lipophilicity and slower hydrolysis rates compared to the methyl ester, which may explain its continued relevance in research.

- Stability: Methyl esters are generally more prone to enzymatic or alkaline hydrolysis due to their smaller leaving group (methanol vs. ethanol). The discontinuation of the methyl analog could reflect synthetic challenges or instability in storage.

Ethyl 3-methyl butanoate (Ethyl isovalerate)

A simpler ester lacking aromatic and amino groups (peak 5 in ), ethyl isovalerate is highly volatile, being lost by the third washing in chromatographic studies . By contrast, the pyridine and amino substituents in this compound likely reduce volatility due to increased molecular weight and intermolecular interactions (e.g., hydrogen bonding).

Ethyl Octanoate

Ethyl octanoate (peak 21 in ) persists through multiple washings due to its long alkyl chain, which lowers volatility . While this compound lacks a long hydrocarbon chain, its aromatic pyridine ring may confer comparable stability in solution by enhancing π-π stacking interactions.

Physicochemical Properties

Key Observations :

- Solubility: The amino group enhances water solubility relative to purely aliphatic esters, though the ethyl ester and pyridine ring counterbalance this effect.

- Stability : The discontinued status of the methyl analog suggests ethyl esters are preferred for long-term applications, likely due to slower degradation kinetics.

Research Implications

This compound’s unique structure positions it as a versatile intermediate. Its lower volatility compared to aliphatic esters (e.g., ethyl isovalerate) makes it suitable for reactions requiring prolonged heating or storage. Conversely, its solubility profile may limit applications in hydrophobic matrices, necessitating formulation adjustments. The discontinuation of its methyl analog underscores the importance of ester group selection in balancing stability and reactivity.

Q & A

Q. Table 1: Comparative Bioactivity of Pyridine-Containing Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Unique Feature |

|---|---|---|---|

| This compound | Kinase X | 0.45 | Enhanced solubility via amine |

| Ethyl 3-oxo-4-(pyridin-2-yl)butanoate | Protease Y | 1.2 | Ketone group increases reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.